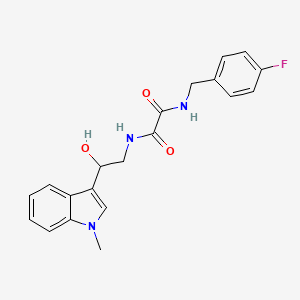
N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H20FN3O3 and its molecular weight is 369.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide is a synthetic compound characterized by a complex structure that includes a fluorobenzyl group, a hydroxyethyl moiety, and an indole derivative. Its molecular formula is C20H20FN3O3, with a molecular weight of 369.4 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.
The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The fluorobenzyl group is believed to engage with hydrophobic pockets in proteins, while the hydroxyethyl group can form hydrogen bonds with amino acid residues. These interactions may modulate enzyme activity and influence several biological pathways, making it a candidate for therapeutic applications against diseases such as cancer and viral infections.
Biological Activities
Research indicates that this compound exhibits diverse biological activities, including:
- Nootropic Effects : Enhancements in memory retention and learning speed have been noted, suggesting its potential as a cognitive enhancer.
- Enzyme Inhibition : Studies have shown that it can inhibit specific enzymes and receptors, which is critical for therapeutic development.
- Anticancer Potential : Preliminary investigations suggest that this compound may possess anticancer properties, although further studies are required to elucidate its efficacy and mechanisms.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Cognitive Enhancement Study : A study demonstrated that administration of this compound led to significant improvements in cognitive performance in animal models, indicating its potential as a nootropic agent.
- Enzyme Interaction Study : Kinetic studies revealed that the compound acts as a reversible inhibitor of certain enzymes, which could be beneficial in developing treatments for neurodegenerative diseases.
- Anticancer Activity : In vitro assays showed that this compound inhibited the proliferation of various cancer cell lines, including pancreatic and gastric cancer cells. The mechanism appears to involve apoptosis induction through caspase activation .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide | Similar oxalamide backbone; different heterocyclic moiety | Potential anti-inflammatory properties |
| N'-[(4-fluorophenyl)methyl]-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]ethanediamide | Indole derivative; different substituents | Investigated for anticancer activity |
| N'-[(4-fluorophenyl)methyl]-N-[2-hydroxy-2-(pyridin-2-YL)ethyl]ethanediamide | Incorporates pyridine instead of indole | Explored for neuroprotective effects |
This table highlights the diversity within this chemical class while emphasizing the unique features that may confer specific biological activities to this compound.
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3/c1-24-12-16(15-4-2-3-5-17(15)24)18(25)11-23-20(27)19(26)22-10-13-6-8-14(21)9-7-13/h2-9,12,18,25H,10-11H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROULHDWEOQGFRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














